molecular formula C14H16ClNO3 B1677186 Ofurace CAS No. 58810-48-3

Ofurace

Cat. No. B1677186
CAS RN: 58810-48-3
M. Wt: 281.73 g/mol
InChI Key: OWDLFBLNMPCXSD-UHFFFAOYSA-N
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Description

Ofurace, also known as (2,6-dimethylphenyl)-2-oxooxolan-3-yl]acetamide or (2,6-dimethylphenyl)- (tetrahydro-2-oxo-3-furanyl)acetamide, is a chemical compound . Its CAS number is 58810-48-3 .


Molecular Structure Analysis

The molecular formula of Ofurace is C14H16ClNO3 . Its molecular weight is 281.73 . The InChI key is OWDLFBLNMPCXSD-UHFFFAOYSA-N .

Scientific Research Applications

1. Impact on Hepatic Xenobiotic Biotransformation

Ofurace has been studied for its effects on hepatic xenobiotic biotransformation in rats. It was found to decrease certain enzyme activities like ethoxyresorufin-O-deethylase and anilinep-hydroxylase, while inducing ethoxycoumarin-O-deethylase activity. This indicates that Ofurace interacts with the monooxygenase system in the liver, affecting the metabolism of various substances in the body (Leslie, Reidy, & Stacey, 1989).

2. Effectiveness Against Phycomycetes in Agriculture

Ofurace has been identified as an active systemic fungicide against phycomycetes like Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora. It plays a significant role in reducing sporangia production and affecting mycelial growth. However, it doesn't notably affect the germination of sporangia and zoospores. The primary action of Ofurace involves the impaired biosynthesis of RNA, thereby inhibiting mitosis in these pathogens (Fisher & Hayes, 1982).

3. Application in Potato Late Blight Control

Research has explored the use of controlled-release granules containing Ofurace for controlling potato late blight caused by Phytophthora infestans. This approach aimed to reduce or eliminate the need for spraying. The granules showed potential in providing long-lasting protection for potato plants when applied in specific ways (Cooke, Clifford, Deas, & Holgate, 1982).

4. Resistance Studies in Crop Protection

Studies have been conducted on the resistance of Phytophthora infestans to metalaxyl, with implications for Ofurace use. The research showed that certain strains of the blight fungus were resistant to metalaxyl, which could influence the effectiveness of Ofurace in crop protection strategies (Holmes & Channon, 1984).

5. Interactions with Yeast in Fermentation

Ofurace has been examined for its interactions with Saccharomyces cerevisiae yeast during fermentation. Research found that pyrethroid insecticides were completely degraded during fermentation, which may have implications for the use of Ofurace in agricultural contexts where fermentation is a factor (Fatichenti, Farris, Deiana, Cabras, Meloni, & Pirisi, 1984).

Safety And Hazards

Ofurace can cause serious eye irritation . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . If it comes into contact with the eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxooxolan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-9-4-3-5-10(2)13(9)16(12(17)8-15)11-6-7-19-14(11)18/h3-5,11H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWDLFBLNMPCXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N(C2CCOC2=O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058138
Record name Ofurace
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ofurace

CAS RN

58810-48-3
Record name Ofurace
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ofurace [ANSI:BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058810483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ofurace
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,6-dimethylphenyl)-N-(tetrahydro-2-oxo-3-furyl)acetamide
Source European Chemicals Agency (ECHA)
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Record name OFURACE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mode of action of Ofurace against oomycete pathogens?

A1: Ofurace, similar to other phenylamide fungicides like Metalaxyl and Furalaxyl, primarily acts by inhibiting the biosynthesis of RNA in oomycetes such as Pythium ultimum, Phytophthora nicotianae, and Phytophthora palmivora []. This disruption of RNA synthesis subsequently hinders mitosis and impedes fungal growth [].

Q2: How does Ofurace affect different stages of oomycete development?

A2: While Ofurace effectively reduces sporangia production in oomycetes, it has less pronounced effects on mycelial growth, sporangia germination, and zoospore germination [].

Q3: Are there documented cases of resistance development to Ofurace in plant pathogens?

A3: Yes, resistance to Ofurace has been observed in Phytophthora infestans populations. In southwest Scotland, Ofurace-resistant strains were detected in potato crops, some of which had been treated with acylalanine fungicides (including Ofurace), while others had not received any acylalanine treatments [].

Q4: What is the level of cross-resistance observed between Ofurace and other fungicides in resistant Phytophthora infestans isolates?

A4: Studies have shown that Ofurace-resistant isolates of Phytophthora infestans exhibited cross-resistance to Metalaxyl, another acylalanine fungicide [, ]. These resistant isolates maintained their ability to grow on leaves treated with high concentrations of Ofurace and Metalaxyl, even after repeated transfers on untreated leaves [].

Q5: How does the efficacy of Ofurace compare to other fungicides in controlling specific diseases?

A5:

  • Grapevine downy mildew (Plasmopara viticola): Research indicates that Ofurace effectively inhibits sporulation and reduces disease incidence in grapevine downy mildew, similar to Metalaxyl, Benalaxyl, and Fosetyl-Al [].

Q6: Has the mobility of Ofurace in soil been investigated?

A6: Yes, studies have assessed the mobility of Ofurace in different soil types using Phytophthora cryptogea as a bioassay. The findings suggest that Ofurace exhibits intermediate mobility compared to Metalaxyl (highest mobility) and Oxadixyl (lowest mobility) []. Additionally, Ofurace demonstrated reduced mobility in clay loam soil compared to sandy soil [].

Q7: Are there any studies investigating the impact of Ofurace on non-target organisms?

A7: While the provided research focuses on Ofurace's efficacy against plant pathogens, one study investigates its effects on xenobiotic biotransformation in rat livers []. This highlights the importance of understanding the potential impact of Ofurace on non-target organisms and the environment.

Q8: What are the implications of Ofurace resistance for disease management strategies?

A8: The emergence of Ofurace resistance in plant pathogens underscores the need for integrated disease management approaches. These strategies may include:

  • Fungicide mixtures: Combining Ofurace with fungicides possessing different modes of action can help delay resistance development [, , , ].
  • Reduced reliance on single-site fungicides: Alternating Ofurace with fungicides having different target sites can minimize selection pressure and reduce the risk of resistance development [].
  • Non-chemical control methods: Integrating cultural practices, resistant cultivars, and biological control agents can contribute to sustainable disease management and reduce reliance on synthetic fungicides [].

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